molecular formula C21H23N3O6 B2571987 13-Butyl-8-(2,3-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 872102-89-1

13-Butyl-8-(2,3-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No. B2571987
M. Wt: 413.43
InChI Key: LFAIWXAILXVQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-Butyl-8-(2,3-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C21H23N3O6 and its molecular weight is 413.43. The purity is usually 95%.
BenchChem offers high-quality 13-Butyl-8-(2,3-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-Butyl-8-(2,3-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complexation and Molecular Structure

Complexation of Metal Atoms One study discusses a compound with an 11-membered ring used for the complexation of metal atoms, highlighting its potential in coordination chemistry and metal ion capture or sensing applications (Lazrak et al., 2000).

Structural Analysis and Pseudosymmetry

Pseudosymmetry in Molecular Structures Another research piece explores the crystal structure and pseudosymmetry of a prodrug, demonstrating intricate molecular configurations and interactions, which can inform drug design and synthesis strategies (Garraza et al., 2019).

Molecular Wires and Optoelectronic Properties

Synthesis and Properties of Molecular Wires Research into pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives provides insights into the synthesis, structural, and optoelectronic properties of molecular wires, which are crucial for developing advanced materials for electronic and photonic devices (Wang et al., 2006).

Macrocyclic Compounds and Metal Complexes

Synthesis of Macrocycles and Their Metal Complexes A study on the synthesis and characterization of new macrocyclic compounds and their transition metal complexes reveals the potential of such compounds in coordination chemistry, highlighting their applications in catalysis, molecular recognition, and as ligands in metal complex formation (Nishat et al., 2003).

properties

IUPAC Name

13-butyl-8-(2,3-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-4-5-9-24-18-16(19(25)23-21(24)27)14(15-12(22-18)10-30-20(15)26)11-7-6-8-13(28-2)17(11)29-3/h6-8,14,22H,4-5,9-10H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAIWXAILXVQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(C3=C(N2)COC3=O)C4=C(C(=CC=C4)OC)OC)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16261484

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